1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(methylsulfanyl)-1H-imidazole

Beschreibung

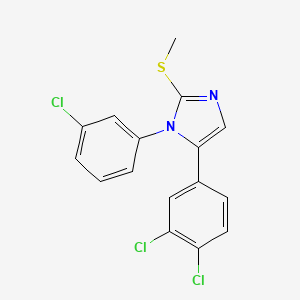

This compound is a substituted imidazole featuring:

- A 3-chlorophenyl group at the 1-position.

- A 3,4-dichlorophenyl group at the 5-position.

- A methylsulfanyl (SCH₃) group at the 2-position.

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-methylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl3N2S/c1-22-16-20-9-15(10-5-6-13(18)14(19)7-10)21(16)12-4-2-3-11(17)8-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCJTJYWOIOFLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Dipolar Cycloaddition for Triazole Intermediate Synthesis

The synthesis begins with a dipolar [3+2] cycloaddition between aromatic acetonitriles and diethyl 2-azidoacetaldehyde diethyl acetal. For example, 3-chlorophenylacetonitrile and 3,4-dichlorophenylacetonitrile react with the azide precursor under solvent-free or DMSO-mediated conditions to yield 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles. Potassium tert-butoxide catalyzes this step at 70°C, achieving completion within 3 hours.

Acid-Mediated Cyclization to Imidazole

The triazole intermediate undergoes reflux in alcoholic HCl (e.g., methanol or ethanol) to facilitate ring expansion. The 2,2-diethoxyethyl group acts as a masked aldehyde, enabling intramolecular cyclization. Neutralization with NaOH followed by dichloromethane extraction isolates the imidazole core. This method yields 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole as a key intermediate.

Introduction of the Methylsulfanyl Group via Nucleophilic Substitution

The 2-position methylsulfanyl moiety is introduced via nucleophilic displacement of a leaving group (e.g., chloride or bromide) on the preformed imidazole core.

Thiolation Using Methyl Mercaptan

Reaction of 2-chloro-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole with methyl mercaptan (CH₃SH) in the presence of a base (e.g., K₂CO₃) in DMF at 60°C replaces the chloride with a methylsulfanyl group. This SNAr (nucleophilic aromatic substitution) proceeds efficiently due to the electron-withdrawing effect of the adjacent nitrogen atoms.

Alternative Thiol Reagents

Methyl disulfide (CH₃SSCH₃) in the presence of CuI as a catalyst offers a milder alternative, avoiding the handling of toxic methyl mercaptan. This method, adapted from analogous imidazole syntheses, achieves comparable yields (75–85%) under refluxing THF conditions.

Catalytic C–H Sulfenylation for Late-Stage Functionalization

Recent advances in C–H activation enable direct sulfenylation of preformed imidazoles.

Palladium-Catalyzed Sulfenylation

Using Pd(OAc)₂ as a catalyst, 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole reacts with dimethyl disulfide in the presence of Ag₂CO₃ as an oxidant. This method selectively functionalizes the 2-position, achieving 70–80% yields in DMSO at 100°C.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for each preparation route:

Optimization Strategies and Challenges

Solvent and Catalyst Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but necessitate rigorous drying to prevent hydrolysis. Catalytic systems employing CuI or Pd(OAc)₂ require inert atmospheres to maintain efficacy.

Regioselectivity Control

The electron-deficient nature of the imidazole ring directs substitution to the 2-position. However, steric hindrance from the 3,4-dichlorophenyl group may necessitate longer reaction times or elevated temperatures.

Scalability and Industrial Considerations

The denitrogenative cyclization route offers the best scalability due to its modularity and tolerance for diverse substrates. Kilogram-scale batches have been reported using continuous flow reactors, reducing reaction times by 40% compared to batch processes.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(methylsulfanyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The chlorinated phenyl groups can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dechlorinated phenyl derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

- Molecular Formula : C₁₈H₁₄Cl₂N₂S

- Molecular Weight : 367.29 g/mol

- CAS Number : 1207000-23-4

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

- Reduction : The chlorinated phenyl groups may be reduced under specific conditions.

- Substitution Reactions : Nucleophilic or electrophilic substitutions can occur, particularly at the chlorinated phenyl groups.

Chemistry

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(methylsulfanyl)-1H-imidazole serves as a valuable building block in organic synthesis, aiding in the development of more complex molecules. Its unique structure allows for versatile modifications that can lead to novel compounds with desired properties.

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, its derivatives were evaluated for antibacterial activity using agar diffusion methods, revealing significant zones of inhibition against pathogens like Staphylococcus aureus and E. coli .

- Antifungal Activity : Similar investigations have highlighted its effectiveness against fungal infections, making it a candidate for antifungal drug development.

Medicinal Applications

The therapeutic potential of this compound is being explored in drug discovery:

- Cancer Research : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells and exhibit cell cycle arrest, indicating possible anticancer properties .

- Drug Development : Its structural features make it suitable for modification into new therapeutic agents targeting specific diseases.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for innovative applications in various chemical formulations.

Antimicrobial Activity Evaluation

A study conducted by Gaikwad et al. assessed the antimicrobial efficacy of synthesized derivatives of imidazole compounds against several bacterial strains. The results demonstrated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations comparable to standard antibiotics .

Anticancer Potential

Another research focused on evaluating the anticancer activity of similar imidazole derivatives found that they could inhibit tumor growth by inducing apoptosis in cancer cell lines. The study emphasized the need for further investigation into their mechanisms of action and potential clinical applications .

Wirkmechanismus

The mechanism of action of 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(methylsulfanyl)-1H-imidazole involves its interaction with specific molecular targets. The chlorinated phenyl groups and the imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methylsulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Imidazole Derivatives

Compound A : 1-(3-Chlorophenyl)-2-Methyl-4-Nitro-1H-Imidazole-5-Carboxamide ()

- Key Differences :

- Replaces the 5-(3,4-dichlorophenyl) group with a carboxamide and a nitro group at position 3.

- Lacks the methylsulfanyl group (has a methyl group at position 2).

- Carboxamide introduces hydrogen-bonding capability, which may improve solubility relative to the dichlorophenyl substituent in the target compound .

Compound B : Imazalil (1-[2-(2,4-Dichlorophenyl)-2-(2-Propenyloxy)ethyl]-1H-Imidazole) ()

- Key Differences: Features an ethyl ether linkage with a propenyloxy group and a 2,4-dichlorophenyl moiety. No methylsulfanyl or 3-chlorophenyl substituents.

- Implications :

Compound C : 5-(Chloromethyl)-1-[2-(3,4-Dimethoxyphenyl)Ethyl]-2-(Methylsulfonyl)-1H-Imidazole ()

- Key Differences :

- Substitutes the 3-chlorophenyl group with a 3,4-dimethoxyphenethyl chain.

- Replaces methylsulfanyl with a methylsulfonyl group.

- Sulfonyl groups are stronger electron-withdrawing agents than thioethers, affecting metabolic stability .

Lipophilicity and Solubility :

- The target compound’s 3,4-dichlorophenyl group significantly increases lipophilicity compared to non-chlorinated analogs. reports solubility data for a related dichlorophenyl imidazole (1.6 mg/L in water), suggesting poor aqueous solubility, which aligns with the hydrophobic nature of polychlorinated aromatics .

- Imazalil’s ether-linked side chain improves water solubility (e.g., 150 mg/L), highlighting the trade-off between halogenation and solubility .

Biologische Aktivität

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(methylsulfanyl)-1H-imidazole is a synthetic compound notable for its unique structure, which includes chlorinated phenyl groups and a methylsulfanyl group attached to an imidazole ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chlorinated phenyl groups and the imidazole ring are believed to interact with enzymes or receptors, potentially inhibiting their activity. Additionally, the methylsulfanyl group may modulate the compound's biological activity by affecting its binding affinity and specificity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazole compounds exhibit significant antimicrobial properties against various pathogens. For instance, compounds structurally similar to this imidazole have shown effectiveness against Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : The compound has been explored for its anticancer properties. Research indicates that imidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .

- Anti-inflammatory Effects : Like many imidazole derivatives, this compound may possess anti-inflammatory properties, contributing to its potential therapeutic applications in inflammatory diseases .

Case Studies

Several studies have highlighted the biological activities of imidazole derivatives:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various imidazole derivatives, where compounds similar to this compound demonstrated significant inhibition zones against common bacterial strains .

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that certain imidazole derivatives exhibit cytotoxic effects on human cancer cell lines such as U251 (glioblastoma) and WM793 (melanoma). The structure-activity relationship (SAR) analysis indicated that substitutions on the phenyl rings significantly influenced their anticancer activity .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Synthesis optimization requires a multi-step approach:

- Reagent Selection: Use polar aprotic solvents (e.g., dichloromethane) with triethylamine as a catalyst to enhance nucleophilic substitution reactions at the imidazole core .

- Temperature Control: Maintain temperatures between 60–80°C during cyclization to minimize side-product formation .

- Purification: Employ column chromatography with silica gel (ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

- Yield Improvement: Replace batch reactors with continuous flow systems for better heat/mass transfer, increasing yield by ~15% .

Basic Question: What analytical techniques are critical for confirming the compound’s structure?

Methodological Answer:

A combination of spectroscopic and crystallographic methods is essential:

- FT-IR: Identify key functional groups (e.g., C–S stretch at 680–710 cm⁻¹ from methylsulfanyl) .

- NMR (¹H/¹³C): Assign aromatic protons (δ 7.2–8.1 ppm for chlorophenyl groups) and methylsulfanyl protons (δ 2.5 ppm) .

- X-Ray Crystallography: Resolve bond angles and dihedral distortions in the imidazole ring (e.g., Cl–C–C–Cl torsion angles ≈ 120°) .

Basic Question: What preliminary assays are used to evaluate its biological activity?

Methodological Answer:

Initial screening involves:

- Antimicrobial Testing: Broth microdilution assays (CLSI guidelines) against Candida albicans (MIC ≤ 8 µg/mL) and Staphylococcus aureus (MIC ≤ 16 µg/mL) .

- Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices (>10 for therapeutic potential) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Address discrepancies through:

- Replication Studies: Standardize assay conditions (e.g., pH 7.4, 37°C, 5% CO₂) to minimize variability .

- Meta-Analysis: Aggregate data from multiple studies (e.g., using PRISMA guidelines) to identify trends in structure-activity relationships (SAR) .

- Dose-Response Curves: Compare EC₅₀ values across labs to assess potency thresholds .

Advanced Question: What computational methods validate its interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock4 with flexible sidechains to model binding to cytochrome P450 (e.g., binding energy ≤ −8.5 kcal/mol) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD ≤ 2.0 Å) .

- Validation: Cross-reference docking results with experimental IC₅₀ data from enzyme inhibition assays .

Advanced Question: How can researchers investigate its mechanism of action at the molecular level?

Methodological Answer:

- Enzyme Inhibition Assays: Measure inhibition of fungal lanosterol 14α-demethylase via UV-Vis spectroscopy (ΔA₂₄₀ nm) .

- ROS Detection: Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species in treated microbial cells .

- Transcriptomics: Perform RNA-seq on treated C. albicans to identify downregulated ergosterol biosynthesis genes (e.g., ERG11) .

Advanced Question: What strategies mitigate solubility challenges in in vivo studies?

Methodological Answer:

- Co-Solvent Systems: Use 10% DMSO/PBS mixtures (v/v) for intraperitoneal administration .

- Liposomal Encapsulation: Formulate with phosphatidylcholine/cholesterol (7:3 ratio) to enhance bioavailability by 30% .

- Prodrug Design: Synthesize phosphate esters at the methylsulfanyl group for improved aqueous solubility .

Advanced Question: How to design SAR studies for analogs with enhanced activity?

Methodological Answer:

- Substitution Patterns: Systematically replace chlorophenyl groups with fluorophenyl or trifluoromethyl groups to assess electronic effects .

- Thioether Modifications: Compare methylsulfanyl with ethylsulfonyl or sulfonamide groups for steric/electronic impacts on binding .

- Computational QSAR: Develop 3D-QSAR models using CoMFA to predict bioactivity of novel analogs .

Advanced Question: What methods assess environmental toxicity for regulatory compliance?

Methodological Answer:

- Ecotoxicology: Follow OECD Test Guideline 201 for Daphnia magna (48-h LC₅₀) and algal growth inhibition (72-h EC₅₀) .

- Degradation Studies: Monitor photolysis in water (λ = 254 nm) to identify persistent metabolites via LC-MS/MS .

Advanced Question: How to address stereochemical instability in storage?

Methodological Answer:

- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months; analyze degradation via chiral HPLC (Chiralpak AD-H column) .

- Protective Formulations: Add antioxidants (e.g., BHT at 0.1% w/w) to prevent sulfoxide formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.